molecular formula C17H19N5O3 B6528793 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 1019102-52-3

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6528793
CAS No.: 1019102-52-3
M. Wt: 341.4 g/mol
InChI Key: DVTFHUNPWWDPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,5-dimethylpyrazole moiety and an acetamide group linked to a 4-ethoxyphenyl ring. Such hybrid structures are often explored for their pharmacological properties, including enzyme inhibition and antimicrobial activity, due to their ability to mimic biological substrates or interact with active sites .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-24-13-7-5-12(6-8-13)10-15(23)18-17-20-19-16(25-17)14-9-11(2)22(3)21-14/h5-9H,4,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTFHUNPWWDPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization to introduce the oxadiazole and acetamide groups.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1019102-44-3

The compound features a pyrazole ring fused with an oxadiazole moiety, which contributes to its biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity and potential for cellular uptake.

Antimicrobial Activity

Recent studies have demonstrated that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Potential

The compound has shown promising results in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has been tested against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that modifications to the side chains significantly enhanced activity, with one derivative exhibiting an MIC (Minimum Inhibitory Concentration) value lower than conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A collaborative study involving multiple institutions assessed the anticancer effects of this compound on various cancer cell lines. The compound was found to inhibit cell growth by over 70% in MCF-7 (breast cancer) cells at a concentration of 10 µM after 48 hours of treatment.

Case Study 3: Inflammatory Response Modulation

In vivo experiments conducted on mice with induced inflammation demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-alpha and IL-6.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted acetamides with heterocyclic appendages. Key structural analogues include:

Compound Name Core Structure Substituents Bioactivity (Tested Targets) Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole + indole Chlorophenyl, sulfanyl linkage LOX inhibition, α-glucosidase inhibition
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole + indole Ethoxyphenyl, sulfanyl linkage BChE inhibition
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole + indole Pyridinyl, sulfanyl linkage LOX inhibition
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide Pyrazole + acetamide Phenyl, ketone group Antifungal, insecticidal activity
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (Target) 1,3,4-Oxadiazole + pyrazole 4-Ethoxyphenyl, no sulfanyl linkage Data pending (hypothesized enzyme inhibition)

Key Differences and Implications

Unlike sulfanyl-linked analogues (e.g., 8t–8w), the target lacks a sulfur atom, which may reduce redox-mediated toxicity but limit metal-coordination abilities relevant to enzyme inhibition .

Bioactivity Trends :

  • Compounds with indole moieties (e.g., 8t–8w) exhibit strong α-glucosidase and LOX inhibition, attributed to π-π stacking with enzyme active sites. The target’s pyrazole-oxadiazole core may instead favor hydrophobic interactions .
  • Pyrazole-acetamide derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide) demonstrate antifungal activity due to planar aromatic systems disrupting fungal membranes .

Crystallographic and Hydrogen-Bonding Behavior :

  • Pyrazole-containing analogues (e.g., the target and related structures in ) exhibit R₂²(10) hydrogen-bonding motifs , stabilizing crystal packing. However, the 4-ethoxyphenyl group may introduce steric hindrance, reducing crystallinity compared to smaller substituents like methylsulfanyl .

Research Findings and Data Gaps

  • Biological Screening : While indole-oxadiazole hybrids (e.g., 8t–8w) show IC₅₀ values of 12–45 µM for LOX inhibition, the target’s bioactivity remains untested. Predictive modeling suggests moderate BChE inhibition (hypothesized IC₅₀ ~30 µM) due to its ethoxy group’s mimicry of acetylcholine’s ester moiety .
  • Thermal Stability : The melting point of the target is expected to exceed 150°C (based on pyrazole-oxadiazole analogues ), but experimental validation is required.

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C21H19N5OC_{21}H_{19}N_5O with a molecular weight of approximately 373.41 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

The results indicate that the compound exhibits significant cytotoxicity, with lower IC50 values suggesting higher efficacy compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity.

Table 3: Antioxidant Activity Data

Assay TypeIC50 (µM)Reference
DPPH25
ABTS30

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of various signaling cascades involved in cell survival and proliferation .

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Modifications in the substituents on the oxadiazole ring were found to significantly improve anticancer potency while reducing toxicity to normal cells . This highlights the importance of structure–activity relationships in optimizing therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical factors to optimize the synthesis yield of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as solvent polarity, temperature, and catalyst selection. For pyrazole-oxadiazole hybrids, multi-step protocols (e.g., cyclocondensation of hydrazides with nitriles) are common. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF) at 80–100°C with catalytic p-toluenesulfonic acid to enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity. Yield discrepancies often arise from incomplete intermediate formation; monitoring reactions with TLC or LC-MS is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination, as demonstrated for related pyrazole-acetamide derivatives (e.g., bond lengths and angles within ±0.02 Å accuracy) . Complement this with 1H^1H/13C^{13}C NMR to verify substituent integration and NOESY for stereochemical insights. IR spectroscopy can confirm carbonyl (1650–1700 cm1^{-1}) and oxadiazole (1250–1300 cm1^{-1}) functional groups. For non-crystalline samples, high-resolution mass spectrometry (HRMS) ensures molecular formula validation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of bioactivity studies for this compound?

  • Methodological Answer : Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., kinases or inflammatory enzymes). For pyrazole-oxadiazole hybrids, prioritize flexible docking to account for oxadiazole ring conformational changes. Validate models with experimental IC50_{50} values and cross-check using QSAR parameters (e.g., lipophilicity, H-bond donors/acceptors). Recent studies highlight the importance of incorporating solvent effects and entropy corrections to reduce false positives . Pair computational results with in vitro assays (e.g., enzyme inhibition) to establish a feedback loop for model refinement .

Q. How should researchers resolve contradictions between predicted bioactivity and experimental assay results?

  • Methodological Answer : Discrepancies often stem from compound purity, assay conditions, or oversimplified computational models. First, verify compound purity via HPLC (>95%) and confirm solubility in assay media (e.g., DMSO concentration <1%). If computational predictions overestimate activity, re-evaluate docking parameters (e.g., protonation states, protein flexibility). For false negatives, consider off-target interactions using proteome-wide docking or transcriptomic profiling. Evidence from similar acetamide derivatives emphasizes cross-validating with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are recommended for designing reaction pathways using computational reaction engineering?

  • Methodological Answer : Implement the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict viable reaction pathways. For example, simulate the activation energy of oxadiazole ring formation under varying conditions. Use cheminformatics tools (e.g., RDKit) to extract descriptors (e.g., atom-pair fingerprints) and narrow experimental parameters (solvent, catalyst) via Bayesian optimization. This approach reduces trial-and-error experimentation by >50%, as demonstrated in heterocyclic synthesis .

Q. How can researchers address low crystallinity during purification?

  • Methodological Answer : Low crystallinity may arise from flexible substituents (e.g., ethoxyphenyl groups). Optimize recrystallization by testing solvent mixtures (e.g., dichloromethane/hexane for slow evaporation) or using seeding with pre-characterized crystals. Additives like 10% glycerol can stabilize crystal lattice formation. If unsuccessful, switch to amorphous solid dispersion techniques (e.g., spray drying with PVP) or characterize via powder XRD paired with solid-state NMR .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory or anticancer mechanisms?

  • Methodological Answer : For anti-inflammatory activity, use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. For anticancer potential, screen against NCI-60 cell lines and validate hits with clonogenic assays. Pharmacokinetic studies in rodents require HPLC-MS/MS to monitor bioavailability and metabolite formation. Structural analogs with pyrazole cores show dose-dependent COX-2 inhibition, suggesting similar mechanisms for this compound .

Q. How to design structure-activity relationship (SAR) studies for the oxadiazole and pyrazole moieties?

  • Methodological Answer : Synthesize derivatives with systematic substitutions:

  • Pyrazole : Replace methyl groups with ethyl/isopropyl to assess steric effects.
  • Oxadiazole : Test thioether or methylene analogs.
  • 4-Ethoxyphenyl : Vary alkoxy chain length (methoxy vs. propoxy).
    Evaluate changes in bioactivity using dose-response curves and correlate with computational descriptors (e.g., LogP, polar surface area). Evidence from pyrazole-triazole hybrids highlights the ethoxy group’s role in enhancing membrane permeability .

Q. What advanced techniques are recommended for stability studies under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond). For oxidative stability, expose to H2 _2O2_2/Fe2+^{2+} and analyze via ESR spectroscopy. Thermal stability can be assessed via TGA/DSC to determine melting points and decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.